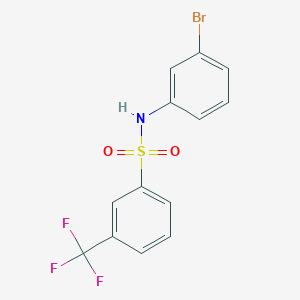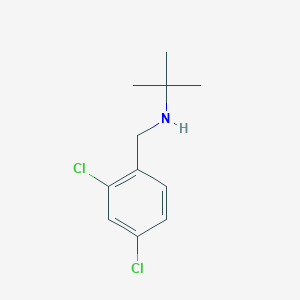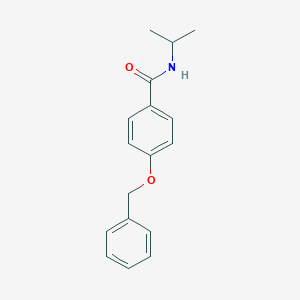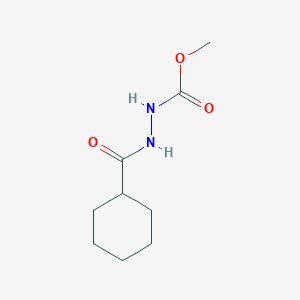
N-(3-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as BPTES, which is an acronym for its chemical name. BPTES is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine.
Mechanism of Action
BPTES inhibits glutaminase, which is an enzyme that catalyzes the conversion of glutamine to glutamate in the first step of glutaminolysis. Glutaminolysis is a metabolic pathway that is essential for the survival and proliferation of cancer cells. By inhibiting glutaminase, BPTES leads to the depletion of intracellular glutamine, which results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
BPTES has been shown to have various biochemical and physiological effects. It inhibits the activity of glutaminase and leads to the depletion of intracellular glutamine. This, in turn, leads to the inhibition of cancer cell growth and proliferation. BPTES has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, BPTES has been shown to alter the expression of various genes involved in metabolic pathways and cellular signaling.
Advantages and Limitations for Lab Experiments
BPTES has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, BPTES also has some limitations. It is not selective for glutaminase and can inhibit other enzymes involved in glutamine metabolism. It is also unstable and can degrade over time, which can affect its potency and activity.
Future Directions
There are several future directions for the study of BPTES. One direction is to improve the selectivity of BPTES for glutaminase and to develop more potent inhibitors. Another direction is to investigate the potential applications of BPTES in other diseases, such as metabolic disorders and neurodegenerative diseases. Additionally, the combination of BPTES with other drugs or therapies could be explored to enhance its efficacy and reduce its limitations. Finally, the development of new methods for the synthesis and purification of BPTES could improve its yield and purity, which would facilitate its use in scientific research.
Synthesis Methods
The synthesis of BPTES involves the reaction of 3-bromophenylamine and 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution and results in the formation of BPTES as a white solid. The yield of BPTES can be improved by using different reaction conditions and optimizing the reaction parameters.
Scientific Research Applications
BPTES has been extensively studied for its potential applications in cancer therapy. Glutaminase is overexpressed in many types of cancer cells, and its inhibition by BPTES can lead to the depletion of intracellular glutamine, which is essential for cancer cell proliferation and survival. BPTES has been shown to inhibit the growth of various cancer cell lines both in vitro and in vivo, including breast cancer, lung cancer, and leukemia. BPTES has also been investigated for its potential applications in metabolic disorders, such as obesity and diabetes, as well as in neurodegenerative diseases, such as Alzheimer's disease.
properties
Molecular Formula |
C13H9BrF3NO2S |
|---|---|
Molecular Weight |
380.18 g/mol |
IUPAC Name |
N-(3-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H9BrF3NO2S/c14-10-4-2-5-11(8-10)18-21(19,20)12-6-1-3-9(7-12)13(15,16)17/h1-8,18H |
InChI Key |
HGTDNGBUXRYVEL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Br)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B262768.png)
![Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B262769.png)
![2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide](/img/structure/B262770.png)
![5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B262771.png)

![4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide](/img/structure/B262773.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B262775.png)


